molecular formula C12H18O6 B3240260 diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate CAS No. 143104-88-5

diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate

Cat. No.: B3240260
CAS No.: 143104-88-5
M. Wt: 258.27 g/mol
InChI Key: RNZPLYWOUIVQAS-KQQUZDAGSA-N
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Description

Diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate is an organic compound with the molecular formula C12H18O6 This compound is characterized by its unique structure, which includes two hydroxyl groups and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate typically involves the reaction of diethyl malonate with suitable aldehydes under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to introduce the hydroxyl groups. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-3-17-11(15)7-5-9(13)10(14)6-8-12(16)18-4-2/h5-10,13-14H,3-4H2,1-2H3/b7-5+,8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZPLYWOUIVQAS-KQQUZDAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(C(C=CC(=O)OCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(O)C(O)/C=C/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate
Reactant of Route 2
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diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate
Reactant of Route 3
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diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate
Reactant of Route 4
diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate
Reactant of Route 5
diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate
Reactant of Route 6
diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate

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